methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound featuring an indole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzylation: The indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the reductive amination of a suitable precursor.
Coupling Reaction: The benzylated indole is coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate exerts its effects depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Molecular Targets and Pathways: Potential targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl {1-[(1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}propanoate: Has a propanoate ester instead of an acetate ester, which could influence its solubility and reactivity.
Uniqueness
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate is unique due to the combination of its indole and piperidine moieties, which can confer distinct biological activities and chemical properties. The presence of the benzyl group may enhance its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy in certain applications.
Biological Activity
Methyl {1-[(1-benzyl-1H-indol-3-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl ester and an indole moiety, specifically a benzyl group attached to the indole nitrogen. Its molecular formula is C24H26N2O3 with a molecular weight of 402.48 g/mol . The structural representation is crucial for understanding its reactivity and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly, which is critical in cancer cell division. This destabilization can lead to apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that this compound can enhance caspase activity, leading to programmed cell death in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
- Acetylcholinesterase Inhibition : Related compounds have been studied as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays:
Study | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
Study 1 | MDA-MB-231 | 1.0 | Morphological changes observed |
10.0 | Enhanced caspase-3 activity (1.33–1.57x) | ||
Study 2 | HepG2 | 2.5 | Cell cycle arrest observed |
10.0 | Significant reduction in viability |
These studies confirm that the compound induces apoptosis and alters cell cycle dynamics in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Activity
The compound's potential as an acetylcholinesterase inhibitor has been explored, indicating possible neuroprotective effects:
Compound | Inhibition Activity | Reference |
---|---|---|
Methyl {1...} | Potent AChE inhibition | |
Similar Compounds | High specific activity (>37 GBq/μmol) |
These findings suggest that this compound may contribute to therapeutic strategies for Alzheimer's disease and other cognitive disorders.
Case Study 1: Anticancer Efficacy
In a recent investigation, methyl {1...} was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers and cell cycle distribution, revealing that the compound effectively induces G2/M phase arrest.
Case Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Behavioral assessments indicated improved memory retention and reduced cholinergic deficits, supporting its role as a potential therapeutic agent.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[1-(1-benzylindole-3-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H26N2O3/c1-29-23(27)15-18-11-13-25(14-12-18)24(28)21-17-26(16-19-7-3-2-4-8-19)22-10-6-5-9-20(21)22/h2-10,17-18H,11-16H2,1H3 |
InChI Key |
BVRVYCUHYHCOTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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